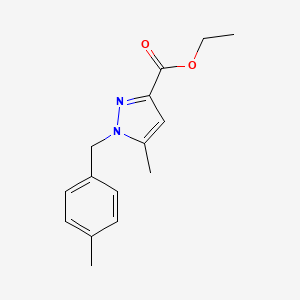

ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate is a pyrazole-based ester derivative characterized by a 4-methylbenzyl group at position 1 and a methyl substituent at position 5 of the pyrazole ring. The ethyl ester at position 3 enhances its lipophilicity, making it suitable for applications in medicinal chemistry and materials science. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 278.33 g/mol (estimated from analogs in and ).

Properties

CAS No. |

1011401-85-6 |

|---|---|

Molecular Formula |

C15H18N2O2 |

Molecular Weight |

258.32 g/mol |

IUPAC Name |

ethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-12(3)17(16-14)10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3 |

InChI Key |

ISVCHIZPICJRNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The most direct route to pyrazole-3-carboxylates involves the cyclocondensation of β-ketoesters with hydrazines. For ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate, this method typically proceeds in two stages:

-

Formation of the Pyrazole Core : Ethyl acetoacetate reacts with a hydrazine derivative (e.g., hydrazine hydrate) to form a 5-methylpyrazole-3-carboxylate intermediate.

-

N1-Substitution : The intermediate undergoes alkylation with 4-methylbenzyl chloride or bromide to introduce the 4-methylbenzyl group at the N1 position.

This approach is widely used due to its modularity. However, regioselectivity challenges may arise during alkylation, requiring careful optimization of reaction conditions (e.g., base, solvent, temperature) .

| Reaction Conditions | Yield | Catalyst/Solvent |

|---|---|---|

| Hydrazine hydrate, ethanol, reflux | 65-70% | None |

| 4-Methylbenzyl bromide, K₂CO₃, DMF | 75% | Potassium carbonate |

"On Water" Synthesis Using Semicarbazide Hydrochloride

A green alternative to traditional hydrazine-based methods involves semicarbazide hydrochloride as the nitrogen source. This approach, developed by Zhou et al., avoids toxic hydrazine and employs water as the reaction medium . For the target compound:

-

Step 1 : Condensation of ethyl 2,4-diketohexanoate (or equivalent) with semicarbazide hydrochloride in water forms the pyrazole ring.

-

Step 2 : Subsequent alkylation with 4-methylbenzyl bromide introduces the N1 substituent.

This method achieves yields of 80–85% under mild conditions (, 60°C, 4–6 hours). The absence of organic solvents and toxic reagents aligns with green chemistry principles .

One-Pot Synthesis from Arenes and Carboxylic Acids

A novel one-pot strategy reported by Petrov et al. (2020) enables pyrazole synthesis directly from arenes and carboxylic acids . For this compound:

-

Acylation : 4-Methyltoluene reacts with trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) to generate a ketone intermediate.

-

Diketone Formation : Further acylation produces a β-diketone.

-

Cyclization : Hydrazine mediates cyclization to form the pyrazole ring, followed by esterification with ethanol.

This method reduces purification steps and achieves 70–75% overall yield. Key advantages include scalability and compatibility with diverse arene substrates .

Ionic Liquid-Catalyzed Multi-Component Reaction

Zhou and Zhang (2015) demonstrated a one-pot synthesis of bis-pyrazoles using the ionic liquid [Et₃NH][HSO₄] as a catalyst . Adapted for the target compound:

-

Condensation : 4-Methylbenzaldehyde, ethyl acetoacetate, and hydrazine hydrate react in the presence of [Et₃NH][HSO₄] under solvent-free conditions.

-

Cyclization : The intermediate undergoes tandem Knoevenagel and Michael additions to form the pyrazole ring.

This method achieves 82–88% yield at 90°C within 35–40 minutes. The ionic liquid is recyclable for up to five cycles without significant loss of activity .

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| [Et₃NH][HSO₄] (10 mol%) | 90°C | 40 min | 86% |

Palladium-Catalyzed Carbonylation

A palladium(II)-catalyzed method enables the synthesis of pyrazole-4-carboxylates . While initially designed for C4 esters, modifying the ligand system (e.g., using DMSO/MeOH) could shift regioselectivity to favor C3 carboxylates. For this compound:

-

Precursor : An α,β-alkynic hydrazone derived from 4-methylbenzylamine.

-

Reaction : Carbonylation with Pd(tfa)₂ in DMSO/MeOH yields the esterified pyrazole.

This method offers precise control over substitution patterns but requires specialized ligands and higher costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 4-methylbenzyl group can be replaced with other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate is characterized by its five-membered pyrazole ring containing two nitrogen atoms, an ethyl ester functional group, and a 4-methylbenzyl substituent. Its molecular formula is with a molecular weight of 258.32 g/mol. The compound's structure contributes to its biological activities and interactions with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be useful in therapeutic applications targeting specific diseases.

- Receptor Modulation : It acts as a modulator of various receptors, suggesting its utility in pharmacological contexts.

- Antimicrobial Properties : Preliminary studies indicate antimicrobial activity, making it a candidate for developing new antibiotics.

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound could inhibit specific enzymes related to cancer progression. These findings suggest potential applications in oncology.

- Receptor Interaction Analysis : Research involving receptor binding assays revealed that this compound effectively binds to certain neurotransmitter receptors, indicating its potential use in treating neurological disorders.

- Antimicrobial Efficacy : A comparative study showed that this compound exhibited significant antimicrobial activity against several strains of bacteria and fungi, highlighting its potential as a novel antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Notably, methods such as continuous flow reactors have been explored to enhance efficiency and yield while adhering to green chemistry principles.

The unique combination of functional groups in this compound presents numerous opportunities for future research:

- Pharmacological Studies : Further investigation into its pharmacological properties could lead to new therapeutic agents.

- Agricultural Applications : Given its biological activity, exploring its use as an agrochemical could provide innovative solutions for pest control.

- Material Science : The compound's structural versatility may allow for applications in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Structural and Electronic Effects

- Substituent Position : Positional isomerism significantly impacts properties. For example, methyl substitution at position 5 (target compound) versus position 3 () alters steric hindrance and electronic distribution, affecting reactivity and intermolecular interactions .

- Electron-Donating vs. Withdrawing Groups : The 4-methylbenzyl group (electron-donating) in the target compound contrasts with the nitro group in L6 (electron-withdrawing). Nitro-substituted analogs like L6 exhibit enhanced corrosion inhibition (91% efficiency in 1 M HCl) due to improved adsorption on metal surfaces via electron-deficient aromatic systems .

- Hydrogen Bonding : Hydroxyl groups (e.g., 30k in ) introduce hydrogen-bonding capacity, influencing solubility and crystallization behavior, as seen in analogs with melting points >140°C .

Research Findings and Trends

Crystallography : Tools like Mercury () and graph-set analysis () reveal that substituents dictate packing patterns. For example, 4-methylbenzyl groups may induce steric-driven crystal lattice distortions compared to smaller substituents .

Market Availability : The target compound is less commercially prevalent than analogs like ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate (), reflecting niche research applications .

Biological Activity

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate, with the CAS number 1184919-19-4, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H18N2O2

- Molecular Weight : 258.32 g/mol

- Melting Point : Data not specified in the sources

- Boiling Point : Data not specified in the sources

Synthesis and Structural Characteristics

Recent studies have emphasized various synthetic routes for pyrazole derivatives, including this compound. The compound's structure includes a methyl group at the 5-position and a 4-methylbenzyl group at the 1-position, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

- COX Inhibition : Studies have shown that compounds similar to this compound possess selective COX-2 inhibition capabilities. For instance, related compounds demonstrated IC50 values against COX-2 ranging from to , indicating potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been investigated for its analgesic effects. Studies employing carrageenan-induced paw edema models in rats have shown that pyrazole derivatives can effectively reduce pain and inflammation, suggesting a dual mechanism of action .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be partially attributed to its structural features:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 5 | Methyl | Enhances COX-2 selectivity |

| 1 | 4-Methylbenzyl | Critical for binding affinity |

The presence of the methyl group at position 5 is essential for enhancing the selectivity towards COX enzymes, while the aromatic nature of the benzyl substituent contributes to hydrophobic interactions within the enzyme's active site .

Case Studies and Experimental Findings

Several studies have investigated the pharmacological profiles of pyrazole derivatives:

- Study on COX Inhibition : A comparative study showed that ethyl pyrazole derivatives exhibited superior COX-2 inhibition compared to traditional NSAIDs, with some compounds achieving selectivity indices significantly greater than those of reference standards .

- Toxicology Assessments : Acute oral toxicity studies indicated that certain derivatives had LD50 values exceeding , suggesting a favorable safety profile for further development .

- Histopathological Evaluations : Histopathological examinations in animal models demonstrated minimal degenerative changes in vital organs following treatment with these compounds, reinforcing their potential as safe therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters. For example, intermediates like ethyl 3-amino-1H-pyrazole-5-carboxylate can react with 4-methylbenzyl halides under basic conditions (e.g., NaH in DMF) to introduce the benzyl group . Optimization of solvent (e.g., DMF vs. THF), temperature (70–100°C), and stoichiometry is critical to achieving yields >75% and purity ≥98% (GC). Side reactions, such as over-alkylation, can be mitigated by controlled reagent addition .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between positional isomers of substituted pyrazole derivatives?

- Methodological Answer : H NMR chemical shifts for pyrazole protons are highly sensitive to substituent position. For this compound, the C3 carboxylate group deshields adjacent protons, resulting in distinct splitting patterns. The 4-methylbenzyl substituent produces aromatic protons as a singlet (δ ~7.2 ppm), while the pyrazole C5 methyl group appears as a singlet near δ 2.3 ppm . Comparison with analogs (e.g., para-chloro vs. methylbenzyl derivatives) validates assignments .

Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of a dichloromethane/hexane mixture (1:3 v/v) at 4°C yields suitable crystals. The 4-methylbenzyl group enhances π-π stacking, promoting crystal formation. Mercury CSD 2.0 can predict packing patterns and void spaces to optimize solvent selection . For derivatives with polar groups (e.g., hydroxyl), methanol/water systems are preferred .

Advanced Research Questions

Q. How do substituents at the pyrazole C1 and C5 positions influence biological activity, and what computational tools support structure-activity relationship (SAR) analysis?

- Methodological Answer : Substituent effects are evaluated using docking studies (AutoDock Vina) and molecular dynamics simulations. For instance, replacing the 4-methylbenzyl group with a 4-chlorobenzyl group (as in ) increases hydrophobic interactions with target proteins, enhancing anticonvulsant activity . Quantitative SAR (QSAR) models correlate logP values (e.g., 2.8 for methylbenzyl vs. 3.1 for chlorobenzyl) with activity trends .

Q. What analytical approaches resolve contradictions in biological assay data for pyrazole derivatives?

- Methodological Answer : Discrepancies in IC values (e.g., MES vs. pentylenetetrazol models in ) arise from assay-specific pharmacokinetics. Use LC-MS/MS to quantify metabolite interference and validate target engagement via thermal shift assays . For example, hydroxylated metabolites of this compound may exhibit off-target effects in CNS models .

Q. How can high-throughput crystallography pipelines improve the structural characterization of pyrazole-based derivatives?

- Methodological Answer : Automated pipelines using SHELXD/SHELXE ( ) enable rapid phasing of derivatives. For example, twinned crystals of this compound can be resolved via the HKL-3000 suite, integrating SHELXL refinement with Mercury visualization . High-resolution (<1.0 Å) data reveal subtle conformational changes in the benzyl group that impact ligand-receptor binding .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.